molecular formula C16H14O6·xH2O B191393 Hematoxylin CAS No. 517-28-2

Hematoxylin

Cat. No.

B191393

CAS RN:

517-28-2

Formula:

C16H14O6·xH2O

M. Wt:

302.28 (anhydrous basis)

InChI Key:

WZUVPPKBWHMQCE-UHFFFAOYSA-N

IUPAC Name:

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol

Attention: For research use only. Not for human or veterinary use.

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Description Hematoxylin is a naturally occurring dye derived from the logwood tree (Haematoxylon campechianum). It is used in histology and microscopy for staining biological tissues, and is one of the most widely used dyes in medical research. Hematoxylin is a water-soluble dye that binds to protein and nucleic acid components in cells, and is used in combination with other dyes to create a variety of staining techniques, such as the hematoxylin and eosin (H&E) technique, which is used to identify different types of tissue in histology. Hematoxylin is also used in a variety of medical research applications, including in vivo and in vitro studies.
Synthesis Method Hematoxylin is synthesized from the logwood tree by extracting the dye from the tree’s heartwood. The dye is then purified and concentrated to create a solution that is ready for use. The concentration of the solution is dependent on the desired application, with higher concentrations being used for staining and lower concentrations being used for medical research.
Synthesis Method Details Design of the Synthesis Pathway
Hematoxylin can be synthesized through a multi-step process that involves the oxidation of a precursor molecule, followed by a series of reactions to form the final compound. The synthesis pathway involves the use of various reagents and catalysts to achieve the desired product.

Starting Materials
2-hydroxy-1,4-naphthoquinone, Sodium periodate, Sodium carbonate, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2-hydroxy-1,4-naphthoquinone in ethanol and add sodium periodate to the mixture. Stir the mixture at room temperature for several hours until the oxidation is complete., Step 2: Add sodium carbonate to the mixture to neutralize the solution., Step 3: Filter the mixture to remove any impurities., Step 4: Add hydrochloric acid to the filtrate to form the hematoxylin hydrochloride salt., Step 5: Add sodium hydroxide to the hematoxylin hydrochloride salt to form the free base., Step 6: Recrystallize the free base in water to obtain pure hematoxylin crystals.
Mechanism of Action Hematoxylin binds to protein and nucleic acid components in cells, allowing it to be used in a variety of staining techniques. The dye binds to proteins in the cell membrane and nucleus, as well as to DNA and RNA, allowing it to be used to identify and differentiate cells.
Biochemical and Physiological Effects Hematoxylin has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is safe to use in medical research applications.
In vivo studies Hematoxylin is used in a variety of in vivo medical research applications, including histology, tissue culture, and cell biology. In histology, hematoxylin is used to stain tissue samples for microscopic examination. In tissue culture, hematoxylin is used to identify and differentiate cells, and in cell biology, hematoxylin is used to study the structure and function of cells.
In vitro studies Hematoxylin is also used in a variety of in vitro medical research applications, including immunohistochemistry, immunocytochemistry, and flow cytometry. In immunohistochemistry, hematoxylin is used to stain tissue samples for the detection of antigens. In immunocytochemistry, hematoxylin is used to identify and differentiate cells, and in flow cytometry, hematoxylin is used to measure the size and shape of cells.
Biological Activity Hematoxylin has a variety of biological activities, including the ability to stain cells and tissues for microscopic examination, the ability to identify and differentiate cells, and the ability to measure the size and shape of cells.
Advantages and Limitations for Lab Experiments The main advantage of using hematoxylin in laboratory experiments is that it is a non-toxic dye that is safe to use. It is also easy to obtain and is relatively inexpensive. The main limitation of using hematoxylin is that it is not suitable for use in all staining techniques. For example, it is not suitable for use in immunohistochemistry or immunocytochemistry.
Pharmacodynamics Hematoxylin is not a drug and does not have any pharmacodynamic effects on cells or tissues.
Future Directions The future of hematoxylin research is focused on improving the staining techniques that use the dye, as well as on finding new applications for the dye. Potential future directions include:
1. Developing new staining techniques that use hematoxylin to better identify and differentiate cells.
2. Exploring the potential of hematoxylin as a diagnostic tool for diseases such as cancer.
3. Investigating the potential of hematoxylin as a therapeutic agent for certain diseases.
4. Developing new methods of synthesizing hematoxylin that are more efficient and cost-effective.
5. Exploring the potential of hematoxylin as a biomarker for disease.
6. Developing new methods of using hematoxylin to study the structure and function of cells.
7. Investigating the potential of hematoxylin as a drug delivery system.
8. Exploring the potential of hematoxylin as a tool for studying gene expression.
9. Developing new methods of using hematoxylin to study the development and progression of disease.
CAS RN 517-28-2
Product Name Hematoxylin
Molecular Formula C16H14O6·xH2O
Molecular Weight 302.28 (anhydrous basis)
IUPAC Name (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol
InChI InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1
InChI Key WZUVPPKBWHMQCE-UHFFFAOYSA-N
Isomeric SMILES C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O
SMILES C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O
Canonical SMILES C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O
Melting Point 212 to 248 °F (NTP, 1992)
Other CAS RN 517-28-2
Physical Description Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
Pictograms Irritant
Shelf Life TURNS RED ON EXPOSURE TO LIGHT;  ITS SOLN DARKEN ON STANDING /TRIHYDRATE/
Solubility Slightly soluble in cold;  soluble in hot (NTP, 1992)
Synonyms Haematoxylon
Hematoxiline
Hematoxylin
Hemotoxylin
Hydroxybrasilin
Hydroxybrazilin
Origin of Product United States



Stevens, Alan (1982). "The Haematoxylins". In Bancroft, John; Stevens, Alan (eds.). The Theory and Practice of Histological Techniques (2nd ed.). Longman Group Limited. p. 109.

Lillie, Ralph Dougall (1977). H. J. Conn's Biological stains (9th ed.). Baltimore: Williams & Wilkins. pp. 692p.

Mitchell, A. (1908). "English inks: their composition and differentiation in handwriting". Analyst. 33 (384): 80–85. Bibcode:1908Ana....33...80M. doi:10.1039/AN9083300080.

Barrow, William (1948). "Black Writing Ink of the Colonial Period". The American Archivist. 11 (4): 291–307. doi:10.17723/aarc.11.4.903256p5lp2g3354. ISSN 0360-9081.

Centeno, Silvia A.; Bronzato, Maddalena; Ropret, Polonca; et al. (2016). "Composition and spectroscopic properties of historic Cr logwood inks". Journal of Raman Spectroscopy. 47 (12): 1422–1428. Bibcode:2016JRSp...47.1422C. doi:10.1002/jrs.4938. ISSN 0377-0486.

Neevel, Johan (2003). "24: The Identification of Van Gogh's Inks for Drawing and Writing". In Vellekoop, Marije; Geldof, Muriel; Hendriks, Ella; Jansen, Leo; de Tagle, Alberto (eds.). Van Gogh's studio practice. Mercatorfonds. pp. 420–435. ISBN 9780300191875.

Titford, M. (2005). "The long history of hematoxylin". Biotechnic & Histochemistry. 80 (2): 73–80. doi:10.1080/10520290500138372. PMID 16195172. S2CID 20338201.

Ortiz-Hidalgo C, Pina-Oviedo S (2019). "Hematoxylin: Mesoamerica's Gift to Histopathology. Palo de Campeche (Logwood Tree), Pirates' Most Desired Treasure, and Irreplaceable Tissue Stain". Int J Surg Pathol. 27 (1): 4–14. doi:10.1177/1066896918787652. PMID 30001639.

Ponting, K. G. (1973). "Logwood: an interesting Dye". Journal of European Economic History. 2 (1): 109–119. ISSN 2499-8281.

Chan JK (2014). "The wonderful colors of the hematoxylin-eosin stain in diagnostic surgical pathology". Int J Surg Pathol. 22 (1): 12–32. doi:10.1177/1066896913517939. PMID 24406626. S2CID 26847314.

Llewellyn BD (2009). "Nuclear staining with alum hematoxylin". Biotech Histochem. 84 (4): 159–77. doi:10.1080/10520290903052899. PMID 19579146. S2CID 205713596.

Smith C (2006). "Our debt to the logwood tree: the history of hematoxylin". MLO Med Lab Obs. 38 (5): 18, 20–2. PMID 16761865.

Kiernan, J A (2006). "Dyes and other colorants in microtechnique and biomedical research". Coloration Technology. 122 (1): 1–21. doi:10.1111/j.1478-4408.2006.00009.x. ISSN 1472-3581.

Dapson RW, Horobin RW (2009). "Dyes from a twenty-first century perspective". Biotech Histochem. 84 (4): 135–7. doi:10.1080/10520290902908802. PMID 19384743. S2CID 28563610.

Titford, Michael (2009). "Progress in the Development of Microscopical Techniques for Diagnostic Pathology". Journal of Histotechnology. 32 (1): 9–19. doi:10.1179/his.2009.32.1.9. ISSN 0147-8885. S2CID 26801839.

Kahr, Bart; Lovell, Scott; Subramony, Anand (1998). "The progress of logwood extract". Chirality. 10 (1–2): 66–77. doi:10.1002/chir.12.

Bettinger C, Zimmermann HW (1991). "New investigations on hematoxylin, hematein, and hematein-aluminium complexes. II. Hematein-aluminium complexes and hemalum staining". Histochemistry. 96 (3): 215–28. doi:10.1007/BF00271540. PMID 1717413. S2CID 23504301.

Dapson R, Horobin RW, Kiernan J (2010). "Hematoxylin shortages: their causes and duration, and other dyes that can replace hemalum in routine hematoxylin and eosin staining". Biotech Histochem. 85 (1): 55–63. doi:10.3109/10520290903048400. PMID 19562570. S2CID 7698557.

Morsingh, F.; Robinson, R. (1970). "The syntheses of brazilin and haematoxylin". Tetrahedron. 26 (1): 281–289. doi:10.1016/0040-4020(70)85029-3.

Puchtler H, Meloan SN, Waldrop FS (1986). "Application of current chemical concepts to metal-hematein and -brazilein stains". Histochemistry. 85 (5): 353–64. doi:10.1007/BF00982665. PMID 2430916. S2CID 7384777.

Cooksey C (2010). "Hematoxylin and related compounds--an annotated bibliography concerning their origin, properties, chemistry, and certain applications". Biotech Histochem. 85 (1): 65–82. doi:10.3109/10520290903048418. PMID 19568968. S2CID 5297820.

Lillie RD (1974). "The hematoxylin shortage and the availability of synthetic substitutes". Am J Med Technol. 40 (11): 455–61. PMID 4139897.

Schulte EK (1991). "Standardization of biological dyes and stains: pitfalls and possibilities". Histochemistry. 95 (4): 319–28. doi:10.1007/BF00266958. PMID 1708749. S2CID 29628388.

Marshall PN, Horobin RW (1974). "A simple assay procedure for mixtures of hematoxylin and hematein". Stain Technol. 49 (3): 137–42. doi:10.3109/10520297409116964. PMID 4135791.

Kiernan JA (2018). "Does progressive nuclear staining with hemalum (alum hematoxylin) involve DNA, and what is the nature of the dye-chromatin complex?". Biotech Histochem. 93 (2): 133–148. doi:10.1080/10520295.2017.1399466. PMID 29320873. S2CID 13481905.

Gatenby, J. B.; Beams, H. W. (1950). The Microtomist's Vade-Mecum (11th ed.). Philadelphia: The Blackstone Company.

Gill GW (2010). "Gill hematoxylins: first person account". Biotech Histochem. 85 (1): 7–18. doi:10.3109/10520290903048376. PMID 19657780. S2CID 207513639.

Harris, H. F. (1900). "On the rapid conversion of haematoxylin into haematein in staining reactions". Journal of Applied Microscopic Laboratory Methods. 3 (3): 777.

Gill, Gary W. (2013). "Papanicolaou Stain". Cytopreparation. Essentials in Cytopathology. Vol. 12. pp. 143–189. doi:10.1007/978-1-4614-4933-1_10. ISBN 978-1-4614-4932-4. ISSN 1574-9053.

Cole, Elbert C. (1943). "Studies on Hematoxylin Stains". Stain Technology. 18 (3): 125–142. doi:10.3109/10520294309105804. ISSN 0038-9153.

Bracegirdle, Brian (1986). A history of microtechnique : the evolution of the microtome and the development of tissue preparation (2nd ed.). Lincolnwood, IL: Science Heritage Ltd. ISBN 978-0940095007.

Allison RT (1999). "Haematoxylin--from the wood". J Clin Pathol. 52 (7): 527–8. doi:10.1136/jcp.52.7.527. PMC 501496. PMID 10605407.

Quekett, John Thomas (1848). A Practical treatise on the use of the microscope. Library of illustrated standard scientific works. Vol. VI. Paris: Hippolyte Bailliere.

Mann, Gustav (1902). Physiological Histology, Methods and Theory. Clarendon Press. p. 488.

Cook HC (1997). "Origins of ... tinctorial methods in histology". J Clin Pathol. 50 (9): 716–20. doi:10.1136/jcp.50.9.716. PMC 500167. PMID 9389971.

Georg von Georgievics (1902). The Chemical Technology of Textile Fibres: Their Origin, Structure, Preparation, Washing, Bleaching, Dyeing, Printing and Dressing. Scott, Greenwood & Co. p. 180.

Centeno, Silvia A.; Ropret, Polonca; Federico, Eleonora Del; et al. (2009). "Characterization of Al(III) complexes with hematein in artistic alum logwood inks". Journal of Raman Spectroscopy: n/a. doi:10.1002/jrs.2455. ISSN 0377-0486.